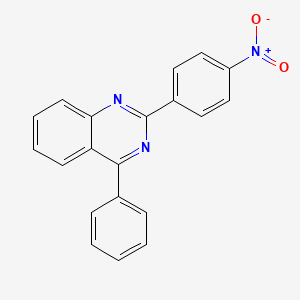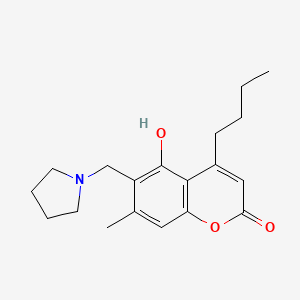![molecular formula C16H21NO3 B5917349 4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5917349.png)
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one, also known as BAPTA-AM, is a calcium chelator that has gained significant attention in scientific research. It is a cell-permeable molecule that binds to calcium ions, which makes it an essential tool for studying calcium signaling pathways in cells.
作用机制
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one binds to calcium ions, which prevents them from binding to calcium-binding proteins. This results in the inhibition of calcium signaling pathways in cells. 4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is a reversible calcium chelator, which makes it an ideal tool for studying calcium signaling pathways in cells.
Biochemical and Physiological Effects
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit calcium-dependent processes such as muscle contraction, neurotransmitter release, and insulin secretion. 4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells by inhibiting calcium-dependent processes that are essential for cell survival.
实验室实验的优点和局限性
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one has several advantages for lab experiments. It is a reversible calcium chelator, which makes it an ideal tool for studying calcium signaling pathways in cells. It is also cell-permeable, which allows it to penetrate cell membranes and interact with intracellular calcium stores. However, 4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one has some limitations for lab experiments. It has a short half-life, which means that it must be used immediately after synthesis. It is also sensitive to light and temperature, which can affect its stability and efficacy.
未来方向
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one has several potential future directions in scientific research. It can be used to study the role of calcium signaling in various diseases, including cancer, diabetes, and neurodegenerative diseases. It can also be used to develop new therapies that target calcium signaling pathways in cells. Additionally, future research can focus on developing new calcium chelators that have improved stability and efficacy compared to 4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one.
Conclusion
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is a calcium chelator that has significant applications in scientific research. It is an essential tool for studying calcium signaling pathways in cells and has several biochemical and physiological effects. While it has some limitations for lab experiments, it has several potential future directions in scientific research. 4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is a valuable tool for understanding the role of calcium signaling in various cellular processes and diseases.
合成方法
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is synthesized by reacting BAPTA with N,N-dimethylformamide dimethyl acetal. The reaction produces 4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one, which is a cell-permeable form of BAPTA. The synthesis method is well-established and has been used extensively in scientific research.
科学研究应用
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is widely used in scientific research as a calcium chelator. It is an essential tool for studying calcium signaling pathways in cells. Calcium signaling is a critical process that regulates various cellular functions, including gene expression, cell division, and apoptosis. 4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is used to study the role of calcium signaling in these cellular processes.
属性
IUPAC Name |
4-butyl-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-5-6-11-9-15(19)20-16-12(11)7-8-14(18)13(16)10-17(2)3/h7-9,18H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSUVMDVWQVBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5917273.png)

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917301.png)
![2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5917308.png)
![3-methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5917331.png)
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5917337.png)

methyl]-N'-phenylthiourea](/img/structure/B5917345.png)
![N-(3,4-dimethylphenyl)-N'-{imino[(4,6,7-trimethyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917353.png)

![N-{[(3,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917362.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B5917368.png)
![N-(4-ethylphenyl)-N'-{imino[(8-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917380.png)